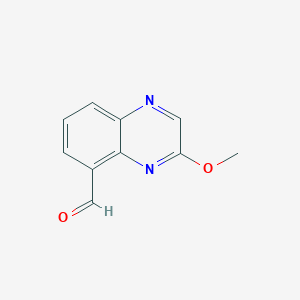

3-Methoxyquinoxaline-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxyquinoxaline-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-14-9-5-11-8-4-2-3-7(6-13)10(8)12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQJQBBLBSGLTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CC=C2N=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856382 | |

| Record name | 3-Methoxyquinoxaline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877457-66-4 | |

| Record name | 3-Methoxyquinoxaline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Construction of 3 Methoxyquinoxaline 5 Carbaldehyde and Its Derivatives

Classical Condensation Approaches for Quinoxaline (B1680401) Ring Formation

The cornerstone of quinoxaline synthesis has traditionally been the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. This approach remains a robust and widely utilized method for creating the fundamental quinoxaline scaffold.

Condensation of o-Phenylenediamines with α-Dicarbonyl Compounds

The most classical and straightforward method for synthesizing the quinoxaline ring system is the condensation of an o-phenylenediamine (B120857) with an α-dicarbonyl compound. nih.gov For the specific synthesis of 3-Methoxyquinoxaline-5-carbaldehyde, the required starting materials would be 3,4-diaminobenzaldehyde (B12967015) and an appropriate α-dicarbonyl compound that can introduce the methoxy (B1213986) group at the 3-position.

The reaction typically proceeds by a double condensation, forming two new carbon-nitrogen bonds and a pyrazine (B50134) ring fused to the benzene (B151609) ring. The choice of the α-dicarbonyl compound is crucial for determining the substitution pattern on the newly formed pyrazine ring. In the case of unsymmetrically substituted o-phenylenediamines, such as 3,4-diaminobenzaldehyde, the reaction with an unsymmetrical α-dicarbonyl can lead to a mixture of two regioisomers. thieme-connect.de The regioselectivity is influenced by the relative reactivity of the two amino groups and the two carbonyl groups. thieme-connect.de

A plausible synthetic route to obtain a precursor for this compound involves the condensation of 3,4-diaminobenzaldehyde with a compound like ethyl pyruvate. This reaction would yield 3-methylquinoxalin-2(1H)-one-5-carbaldehyde . The quinoxalinone can then be converted to the corresponding 2-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com Subsequent nucleophilic substitution of the chloro group with sodium methoxide (B1231860) would then furnish the desired this compound.

| Reactants | Product | Conditions | Reference(s) |

| o-Phenylenediamine, α-Dicarbonyl compound | Quinoxaline derivative | Acetic acid, reflux | thieme-connect.de |

| 3,4-Diaminobenzaldehyde, Ethyl pyruvate | 3-Methylquinoxalin-2(1H)-one-5-carbaldehyde | n-Butanol, reflux | mdpi.com |

| 2-Hydroxy-3-methylquinoxaline, POCl₃ | 2-Chloro-3-methylquinoxaline | Reflux | mdpi.com |

Variations and Catalytic Enhancements in Traditional Methods

To improve the efficiency, yield, and environmental footprint of the classical condensation, various catalysts have been introduced. These catalysts often allow the reaction to proceed under milder conditions and in greener solvents, such as water or ethanol (B145695).

Several catalytic systems have been shown to be effective for quinoxaline synthesis. researchgate.netnih.gov For instance, cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been used as an efficient catalyst for the condensation of 1,2-diamines and 1,2-dicarbonyls in water at room temperature, with reactions often completing within minutes. nih.gov Other catalysts that have been successfully employed include iodine, zirconium(IV) oxychloride octahydrate, and various supported catalysts, which offer the advantage of easy separation and recyclability. nih.govresearchgate.net The use of ionic liquids as both solvent and catalyst has also been explored, providing high yields of quinoxalines. nih.gov

These catalytic methods are generally applicable to a wide range of substituted o-phenylenediamines and α-dicarbonyls, and thus represent viable strategies for the synthesis of this compound from 3,4-diaminobenzaldehyde.

| Catalyst | Solvent | Conditions | Advantages | Reference(s) |

| Cerium (IV) ammonium nitrate (CAN) | Water | Room temperature | Fast, high yield, green solvent | researchgate.netnih.gov |

| Iodine | DMSO | Room temperature | Mild conditions | nih.gov |

| ZrOCl₂·8H₂O | Ethanol | Mild conditions | Environmentally benign | researchgate.net |

| Ionic Liquid | Water | - | Recyclable catalyst, green solvent | nih.gov |

| HClO₄·SiO₂ | - | Room temperature | Heterogeneous, recyclable | nih.gov |

Novel and Advanced Synthetic Strategies for Quinoxaline Carbaldehydes

In addition to the refinement of classical methods, novel synthetic strategies have been developed to access quinoxaline derivatives, offering alternative pathways that can be more efficient or provide access to unique substitution patterns.

Metal-Free Synthesis Protocols

The development of metal-free synthetic methods is a significant goal in modern organic chemistry to avoid the cost and potential toxicity of transition metals. globalresearchonline.net For quinoxaline synthesis, several metal-free approaches have been reported. These often rely on the use of organocatalysts or catalyst-free conditions under specific energy inputs. nih.gov

For example, nitrilotris(methylenephosphonic acid) has been used as an effective organocatalyst for the condensation of o-phenylenediamines and α-dicarbonyl compounds, affording quinoxalines in high yields and short reaction times. nih.gov Another approach involves the catalyst-free reaction of o-phenylenediamines with phenacyl bromides in a green solvent like ethanol under reflux conditions. nih.gov These metal-free methods provide an environmentally friendly alternative for the synthesis of the quinoxaline core of this compound.

Oxidative Cyclization Reactions

Oxidative cyclization reactions represent another modern approach to quinoxaline synthesis. These methods often start from more readily available precursors than α-dicarbonyls. One such strategy involves the oxidative cyclization of α-halo ketones with o-phenylenediamines. nih.gov This reaction can proceed without a catalyst in water at elevated temperatures. researchgate.net

Another innovative oxidative approach is the tandem oxidative azidation and cyclization of N-arylenamines. thieme-connect.de While this method leads to a different substitution pattern, it highlights the potential of oxidative C-N bond formation in constructing the quinoxaline ring. The direct synthesis of quinoxalines from epoxides and ene-1,2-diamines catalyzed by bismuth is another example of an oxidative coupling reaction. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govresearchgate.net The synthesis of quinoxalines is well-suited for this technology.

The condensation of o-phenylenediamines with α-dicarbonyl compounds can be significantly expedited under microwave irradiation, often in solvent-free conditions or using green solvents like ethanol or water. nih.govresearchgate.net For example, quinoxaline derivatives have been synthesized in high yields by the microwave-assisted reaction of o-phenylenediamines and 1,2-dicarbonyls in polyethylene (B3416737) glycol (PEG) or even without a solvent. nih.govnih.gov This rapid and efficient methodology is highly applicable to the synthesis of this compound, offering a significant improvement over traditional, time-consuming methods. researchgate.net

| Synthetic Strategy | Key Features | Example Reaction | Reference(s) |

| Metal-Free Synthesis | Avoids transition metal catalysts, often uses organocatalysts or catalyst-free conditions. | Condensation of o-phenylenediamine and an α-dicarbonyl with nitrilotris(methylenephosphonic acid) as catalyst. | nih.gov |

| Oxidative Cyclization | Forms the quinoxaline ring through an oxidation and cyclization sequence. | Reaction of an o-phenylenediamine with an α-halo ketone in water. | researchgate.netnih.gov |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction, often with higher yields and shorter reaction times. | Condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under microwave irradiation. | nih.govresearchgate.netnih.govnih.govresearchgate.net |

Ultrasound-Assisted Synthesis (Sonochemistry)

Ultrasound-assisted organic synthesis (UAOS) has emerged as a significant green chemistry technique for accelerating organic reactions. The application of ultrasonic waves in a liquid medium initiates acoustic cavitation—the formation, growth, and implosive collapse of bubbles. This process generates localized "hot spots" with transient high temperatures (around 5,000 K) and pressures (about 1,000 atm), dramatically increasing reaction rates. This method is lauded for providing higher yields, requiring shorter reaction times, and operating under milder conditions compared to traditional heating methods.

In the context of quinoxaline synthesis, sonochemistry offers a powerful alternative to conventional methods. A notable application is the catalyst-free condensation of various 1,2-diketones and 1,2-diamines in ethanol at room temperature, which proceeds rapidly under ultrasonic irradiation to produce quinoxaline derivatives in high yields. This approach avoids the need for catalysts and harsh conditions, aligning with green chemistry principles. The efficiency of ultrasound is such that it can significantly speed up molecular intermixing and overcome activation energy barriers, leading to enhanced product yields in a shorter timeframe. For instance, studies have shown that reactions for quinoxaline synthesis that are sluggish at room temperature without sonication can be completed with excellent yields in minutes when subjected to ultrasound.

The choice of solvent remains a key parameter in optimizing ultrasound-assisted synthesis. While various solvents like acetonitrile, THF, DMSO, and DMF have been used, ethanol often proves to be a superior medium for these reactions. The combination of an appropriate solvent and ultrasonic irradiation represents an economical and environmentally advantageous strategy for synthesizing the quinoxaline core structure.

| Reactants | Conditions | Solvent | Yield | Reference |

| o-Phenylenediamine, Benzil | Ultrasound, Room Temp. | Ethanol | 95% | |

| o-Phenylenediamine, Benzil | Ultrasound, Room Temp. | Acetonitrile | 97% | |

| 4,5-Dimethyl-1,2-phenylenediamine, Benzil | Ultrasound, Room Temp., 60 min | Ethanol | 94% | |

| o-Phenylenediamine, 2,2'-Furil | Ultrasound, Room Temp., 60 min | Ethanol | 92% |

Catalyst-Free and Solvent-Free Approaches

The development of catalyst-free and solvent-free synthetic methods represents a significant stride towards ideal green chemistry. For quinoxaline synthesis, the classical cyclocondensation of aryldiamines and dicarbonyl compounds has been successfully performed under these minimalist conditions.

One remarkable approach involves simply stirring the reactants, such as benzene-1,2-diamine and glyoxal, in methanol (B129727) at ambient temperature for just one minute, affording excellent yields without the need for a catalyst or column purification. This method has proven scalable to at least the 10-gram level, highlighting its practical utility.

Mechanochemistry, another solvent-free technique, utilizes mechanical force to induce chemical reactions. Liquid-assisted grinding (LAG) in a simple mortar and pestle has been shown to be sufficient for the smooth condensation of 1,2-diamines with 1,2-dicarbonyl compounds, yielding quinoxalines in high yields with short reaction times. More advanced mechanochemical methods, such as using a mini cell homogenizer with stainless steel balls, can achieve quantitative yields in as little as three minutes without any reagents or catalysts. These solvent-free methods significantly reduce waste, simplify product isolation, and often result in a near-zero E-factor (Environmental factor), making them exceptionally clean and efficient.

Green Chemistry Principles in Quinoxaline Synthesis

The synthesis of quinoxaline derivatives is increasingly guided by the principles of green chemistry, which advocate for the reduction of hazardous substances, use of safer solvents, and maximization of atom economy. This paradigm shift moves away from traditional methods that often rely on toxic solvents and harsh catalysts. Modern protocols emphasize the use of reusable catalysts, green solvents, and alternative energy sources like microwave and ultrasound to create more sustainable synthetic pathways.

Utilization of Eco-Friendly Solvents (e.g., Water, PEG-400, Ethanol)

The choice of solvent is critical in green synthesis. Eco-friendly solvents are sought after for their low toxicity, biodegradability, and renewable nature.

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal medium for green chemistry. Catalyst-free methods have been developed where the condensation of 1,2-diamines and 1,2-diketones proceeds in nearly quantitative yields in water, making the process exceptionally green.

Ethanol: Derived from renewable resources, ethanol is another preferred green solvent. It is effective for quinoxaline synthesis at

Strategic Functionalization Approaches for this compound

Introduction of the Methoxy Group

The introduction of a methoxy group onto the quinoxaline scaffold, particularly at the 3-position, is commonly achieved through nucleophilic aromatic substitution (SNAr). This type of reaction is effective on heteroaromatic rings like quinoxaline, which are electron-deficient and can be activated towards nucleophilic attack. wikipedia.orgyoutube.com

A general approach involves starting with a quinoxaline derivative bearing a suitable leaving group, such as a halogen (e.g., chlorine), at the 3-position. The reaction of 3-chloroquinoxaline with a strong nucleophile like sodium methoxide (NaOCH₃) in a suitable solvent (e.g., methanol or dimethylformamide) displaces the chloride ion to yield the 3-methoxyquinoxaline product. The reaction typically proceeds under mild to moderate heating. The electron-withdrawing nature of the quinoxaline nitrogen atoms facilitates this substitution. wikipedia.orgresearchgate.net

Table 1: Representative SNAr Reaction for Methoxy Group Introduction

| Starting Material | Reagent | Product | Conditions |

|---|

This method is advantageous due to the commercial availability of halo-quinoxalines and the straightforward nature of the substitution reaction, which generally provides high yields.

Regioselective Introduction of the Carbaldehyde Group at the 5-Position

With the 3-methoxyquinoxaline scaffold in hand, the next critical step is the regioselective introduction of a carbaldehyde (formyl) group at the C-5 position. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgpsu.edu

The reaction employs a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃). youtube.comyoutube.com This electrophilic species, a chloroiminium salt, then attacks the aromatic ring. In the case of 3-methoxyquinoxaline, the methoxy group is an activating, ortho-, para-directing group. The electronic properties of the quinoxaline ring and the directing effect of the methoxy group favor electrophilic substitution at the C-5 and C-7 positions. Careful control of reaction conditions can enhance selectivity for the desired C-5 isomer. The initial adduct is subsequently hydrolyzed during aqueous workup to yield the final aldehyde. youtube.com

Table 2: Vilsmeier-Haack Formylation of 3-Methoxyquinoxaline

| Substrate | Reagents | Intermediate | Product |

|---|

Post-Cyclization Modification Strategies (e.g., oxidation of alcohols to aldehydes)

An alternative strategy to direct formylation is through the oxidation of a precursor alcohol. This two-step approach involves first introducing a hydroxymethyl group (-CH₂OH) at the 5-position, followed by its selective oxidation to the carbaldehyde.

The precursor, (3-methoxyquinoxalin-5-yl)methanol, can be synthesized via various methods, such as the reduction of a corresponding carboxylic acid or ester at the 5-position. Once obtained, this benzylic-type alcohol can be oxidized to this compound.

A highly effective and selective reagent for this transformation is activated manganese dioxide (MnO₂). acs.orgacsgcipr.org MnO₂ is a mild, heterogeneous oxidant renowned for its ability to selectively oxidize allylic and benzylic alcohols to their corresponding aldehydes without over-oxidation to the carboxylic acid or affecting other sensitive functional groups on the molecule. acs.orglookchem.com The reaction is typically carried out by stirring the alcohol with a stoichiometric excess of MnO₂ in an inert solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature. acs.orgorganic-chemistry.org The solid MnO₂ byproducts are then easily removed by filtration.

Table 3: Oxidation of (3-methoxyquinoxalin-5-yl)methanol

| Starting Material | Oxidizing Agent | Solvent | Product |

|---|

Structural Elucidation and Characterization Methodologies for Synthetic Products

The confirmation of the structure of this compound and its intermediates relies on a combination of modern spectroscopic techniques. These methods provide unambiguous evidence for the connectivity of atoms and the placement of functional groups on the quinoxaline core.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR is crucial for identifying the number and environment of protons. For this compound, the spectrum would show a characteristic singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically in the range of δ 10.0-10.5 ppm. The methoxy group protons (-OCH₃) would appear as a sharp singlet around δ 4.0-4.2 ppm. The aromatic protons on the benzene portion of the quinoxaline ring would present as a distinct multiplet pattern consistent with a 1,2,3-trisubstituted benzene ring.

¹³C NMR provides information on the carbon skeleton. The spectrum would display a signal for the carbonyl carbon of the aldehyde group in the highly deshielded region of δ 190-200 ppm. The methoxy carbon would be found around δ 55-60 ppm. The remaining signals in the aromatic region (δ 110-160 ppm) would correspond to the eight carbons of the quinoxaline ring system.

Mass Spectrometry (MS):

Electron Spray Ionization (ESI-MS) is commonly used to determine the molecular weight of the compound. For this compound (C₁₀H₈N₂O₂), the expected molecular weight is 188.18 g/mol . ESI-MS would typically show the protonated molecule [M+H]⁺ at m/z 189.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming the compound's identity.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify key functional groups. The spectrum for this compound would exhibit a strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically appearing around 1690-1715 cm⁻¹. Another characteristic band for the C-H stretch of the aldehyde is often observed as a pair of weak bands between 2700-2900 cm⁻¹. The C-O stretching of the methoxy ether group would also be visible.

Table 4: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Aldehyde Proton (CHO) | Singlet, δ ~10.0-10.5 ppm |

| Methoxy Protons (OCH₃) | Singlet, δ ~4.0-4.2 ppm | |

| Aromatic Protons | Multiplet pattern for 3 protons | |

| Quinoxaline H-2 Proton | Singlet, δ ~8.5-8.8 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~190-200 ppm |

| Methoxy Carbon (OCH₃) | δ ~55-60 ppm | |

| Aromatic/Heteroaromatic Carbons | 8 signals in the δ 110-160 ppm range | |

| MS (ESI) | Protonated Molecule [M+H]⁺ | m/z = 189 |

| IR | Aldehyde C=O Stretch | ~1700 cm⁻¹ |

Medicinal Chemistry and Pharmacological Potential of 3 Methoxyquinoxaline 5 Carbaldehyde Derivatives

Anticancer and Antitumor Activities

Quinoxaline (B1680401) derivatives have emerged as a significant class of compounds with potential applications in cancer chemotherapy. nih.gov Research has focused on synthesizing and evaluating novel derivatives for their ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and interfere with specific molecular targets crucial for tumor progression. nih.govfrontiersin.orgnih.gov

The anticancer potential of new chemical entities is primarily assessed by their cytotoxic effects against various cancer cell lines. In the search for novel histone deacetylase (HDAC) inhibitors, a series of quinoxaline derivatives were synthesized and evaluated for their in vitro anti-proliferative activities against hepatocellular carcinoma cell lines, namely HepG-2 and HuH-7. frontiersin.orgnih.gov

Several of the synthesized compounds demonstrated promising anti-proliferative effects. frontiersin.orgnih.gov Notably, compound 6c exhibited the most potent cytotoxic activities on both HepG-2 and HuH-7 cell lines, with IC50 values of 1.53 µM and 3.06 µM, respectively. nih.govresearchgate.net The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. Other derivatives also showed significant cytotoxicity, highlighting the potential of the quinoxaline scaffold in developing anticancer agents. nih.govresearchgate.net For instance, another study on 3-(benzazol-2-yl)quinoxaline derivatives found that compound 10c was particularly potent against the HCT-116 colon cancer cell line, with an IC50 value of 0.91 µM, which was superior to the reference drug Vorinostat (IC50 of 5.66 µM). nih.gov

The table below summarizes the cytotoxic activity of selected quinoxaline derivatives against liver cancer cell lines.

Data sourced from Frontiers in Chemistry. nih.govresearchgate.net

A key mechanism by which anticancer agents eliminate tumor cells is through the induction of apoptosis. Research into quinoxaline derivatives has shown their capability to trigger this process. The most active compounds from cytotoxicity studies were further investigated for their effect on apoptotic markers, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. nih.govresearchgate.net

Furthermore, flow cytometry analysis of HepG-2 cells treated with compound 6c revealed a significant increase in the percentage of apoptotic cells in both early and late phases. nih.gov This indicates that the compound effectively induces programmed cell death. nih.gov Another potent derivative, 10c , was also found to induce apoptosis in HCT-116 cells. nih.gov

In addition to inducing apoptosis, these derivatives can modulate the cell cycle, a critical process for cell proliferation. Compound 6c was found to cause cell cycle arrest in HepG-2 cells at the G0/G1 and S phases. nih.gov Similarly, compound 10c arrested the cell cycle at the G2/M phase in HCT-116 cells. nih.gov By halting the cell cycle, these compounds prevent cancer cells from dividing and proliferating. nih.govnih.gov

Modern cancer drug discovery often focuses on developing agents that target specific enzymes or proteins vital for cancer cell survival. Histone deacetylases (HDACs) are a class of enzymes that have emerged as important targets in oncology. frontiersin.orgnih.govrsc.org A series of novel quinoxaline derivatives were designed and synthesized to act as HDAC inhibitors. frontiersin.orgnih.gov

The inhibitory activities of these compounds were tested against several HDAC isoforms, including HDAC1, HDAC4, and HDAC6. nih.gov The results showed that the tested compounds had promising HDAC inhibitory activities when compared to the reference drug Suberoylanilide Hydroxamic Acid (SAHA). frontiersin.orgnih.gov Compound 6c , which showed high cytotoxicity, also demonstrated the most potent inhibitory activity against HDAC1, HDAC4, and HDAC6 with IC50 values of 1.76 µM, 1.39 µM, and 3.46 µM, respectively. nih.govresearchgate.net Compounds 6g and 12 also exhibited strong inhibitory effects against these HDAC enzymes. frontiersin.org Another study confirmed that the 3-(benzazol-2-yl)quinoxaline derivative 10c could up-regulate the acetylation levels of H3 and α-tubulin, which is consistent with HDAC inhibition. nih.gov These findings suggest that quinoxaline derivatives are a promising scaffold for the development of potent HDAC inhibitors for cancer therapy. nih.govfrontiersin.orgnih.gov

Data sourced from Frontiers in Chemistry. nih.govresearchgate.net

Antimicrobial Activities

In addition to their anticancer properties, quinoxaline derivatives are well-regarded for their broad-spectrum antimicrobial activity. nih.govresearchgate.net Various derivatives have been synthesized and evaluated for their efficacy against a range of pathogenic bacteria and fungi. nih.govresearchgate.netresearchgate.netrsc.org

Derivatives of the quinoxaline nucleus have been extensively tested against both Gram-positive and Gram-negative bacteria. In one study, a series of quinoxaline-5-carboxamides were screened against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. researchgate.net It was observed that compounds bearing fluoro-substituted phenyl groups, as well as cyclic and aliphatic chains, demonstrated excellent antibacterial activity. researchgate.net

Another study synthesized a series of quinoxaline derivatives, including 2-(p-formylphenoxy)-3-methyl quinoxaline (4 ), and tested them against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Compound 4 and several of its Schiff base derivatives showed high activity against both Gram-positive and Gram-negative bacteria. nih.gov The lipophilicity conferred by aromatic rings and methyl groups was suggested to contribute to their high activity. nih.gov

The table below presents the antibacterial activity of selected quinoxaline derivatives, measured by the zone of inhibition.

Zone of inhibition in mm; '-' indicates no activity. Data sourced from Pharmaceuticals (MDPI). nih.gov

The antifungal potential of quinoxaline derivatives has also been a subject of investigation. A series of compounds were tested in vitro for their activity against fungal strains such as Aspergillus niger and Candida albicans. nih.govresearchgate.net In one study, the intermediate compound 2-(p-formylphenoxy)-3-methyl quinoxaline (4 ) and its amine analogue (6 ) showed moderate activity against both fungal strains. nih.govresearchgate.net

In another comprehensive study, newly synthesized quinoxaline derivatives were evaluated against a panel of plant pathogenic fungi. rsc.org Compounds 5j and 5t from this series exhibited particularly potent activity against Rhizoctonia solani, with EC50 values of 8.54 µg/mL and 12.01 µg/mL, respectively, which were superior to the commercial fungicide azoxystrobin. rsc.org These results indicate that quinoxaline derivatives can serve as a promising foundation for the development of novel antifungal agents. rsc.orgmdpi.com

The table below shows the antifungal activity of selected quinoxaline derivatives against common fungal pathogens.

Zone of inhibition in mm; '-' indicates no activity. Data sourced from Pharmaceuticals (MDPI). nih.govresearchgate.net

Antiviral Potential (e.g., Anti-HIV Activity)

The quinoxaline core is a well-established pharmacophore in the design of antiviral agents, particularly those targeting the Human Immunodeficiency Virus (HIV). nih.govrsc.orgrsc.orgdntb.gov.uaresearchgate.net Numerous studies have highlighted the anti-HIV activity of various quinoxaline derivatives. These compounds have been shown to inhibit key viral enzymes essential for replication. nih.gov Although specific studies on the antiviral activity of 3-methoxyquinoxaline-5-carbaldehyde derivatives are not extensively reported, the general antiviral prowess of the quinoxaline family suggests that this subclass could be a promising area for future research. The presence of the methoxy (B1213986) and carbaldehyde groups could offer new avenues for molecular interactions within viral targets.

Antiparasitic Activities (e.g., Antimalarial, Antitrypanosomal, Antileishmanial, Anti-amoebic)

Quinoxaline derivatives have emerged as a significant class of compounds with potent antiparasitic activities.

Antimalarial Activity: The fight against malaria has been bolstered by the discovery of various quinoline- and quinoxaline-based compounds. Research has shown that certain quinoxaline derivatives exhibit potent activity against different strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov For instance, some dianilinoquinoxaline analogs have demonstrated promising antischistosomal activity, which underscores the potential of the quinoxaline scaffold against parasitic diseases. nih.gov While specific antimalarial data for this compound derivatives is not yet available, the established antimalarial profile of the parent scaffold warrants their investigation.

Antitrypanosomal and Antileishmanial Activity: Leishmaniasis and trypanosomiasis are debilitating parasitic diseases for which new therapeutic options are urgently needed. The quinoxaline nucleus has been identified as a valuable starting point for the development of novel antileishmanial and antitrypanosomal agents. nih.gov The exploration of derivatives of this compound could lead to the identification of new candidates with activity against Leishmania and Trypanosoma species.

Enzyme Inhibition Profiles

The ability of quinoxaline derivatives to inhibit various enzymes is a cornerstone of their therapeutic potential.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for managing Alzheimer's disease. Numerous quinoxaline derivatives have been synthesized and evaluated as potent inhibitors of these enzymes. nih.govresearchgate.net The structural diversity of the quinoxaline scaffold allows for modifications that can enhance inhibitory potency and selectivity. The introduction of the 3-methoxy and 5-carbaldehyde groups on the quinoxaline ring system could lead to novel interactions with the active sites of AChE and BChE, potentially yielding derivatives with significant anti-Alzheimer's potential.

Alpha-Amylase and Alpha-Glucosidase Inhibition

Alpha-amylase and alpha-glucosidase are critical enzymes in carbohydrate digestion. Their inhibition can help manage postprandial hyperglycemia in patients with type 2 diabetes. While direct studies on this compound derivatives are lacking, other quinoxaline derivatives have been investigated for their ability to inhibit these enzymes. researchgate.net For example, certain N-allyl- nih.govrsc.orgdntb.gov.uatriazolo[4,3-a]quinoxalin-1-amine derivatives have shown significant inhibitory activity against both α-amylase and α-glucosidase. researchgate.net This suggests that the quinoxaline scaffold can be a viable template for designing new anti-diabetic agents.

Reverse Transcriptase Inhibition (HIV RT)

A significant portion of the anti-HIV activity of quinoxaline derivatives stems from their ability to inhibit HIV reverse transcriptase (RT), a crucial enzyme for the replication of the viral genome. nih.govresearchgate.net Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a key component of highly active antiretroviral therapy (HAART). The quinoxaline scaffold has been successfully utilized to develop potent NNRTIs. The unique electronic and steric properties conferred by the 3-methoxy and 5-carbaldehyde substituents could be exploited to design novel RT inhibitors with improved potency and resistance profiles.

Other Biological Activities

The versatility of the quinoxaline scaffold extends beyond the activities detailed above. Various derivatives have been reported to possess a wide range of other biological properties, including anticancer, antibacterial, and anti-inflammatory activities. nih.gov The specific substitution pattern of this compound provides a unique chemical entity whose full biological potential remains to be unlocked through dedicated synthesis and screening programs. The presence of a reactive aldehyde group at the 5-position offers a convenient handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for broad biological evaluation.

Data on Related Quinoxaline Derivatives

Note: The following tables present data for various quinoxaline derivatives to illustrate the potential of the scaffold, as specific data for this compound derivatives is not available in the reviewed literature.

Table 1: Antimalarial Activity of Selected Quinoxaline Derivatives

| Compound Type | Parasite Strain | IC50 (µM) | Reference |

|---|---|---|---|

| Dianilinoquinoxaline analog | Schistosoma mansoni (adult) | ≤0.31 | nih.gov |

| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene | P. falciparum (W2) | 0.07 | rsc.org |

Table 2: Cholinesterase Inhibition by Selected Quinoxaline Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 2,3-Dimethylquinoxalin-6-amine (6c) | Acetylcholinesterase | 0.077 | researchgate.net |

| 2-Phenylquinoxaline derivative (3b) | Butyrylcholinesterase | 14.91 | researchgate.net |

Table 3: α-Amylase and α-Glucosidase Inhibition by a Quinoxaline Derivative

| Compound | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| N-allyl- nih.govrsc.orgdntb.gov.uatriazolo[4,3-a]quinoxalin-1-amine (10a) | α-Amylase | 6.89 | researchgate.net |

Anti-inflammatory and Analgesic Properties

Quinoxaline derivatives have been widely investigated for their potential to combat inflammation and pain. researchgate.nettandfonline.com The mechanism often involves the inhibition of key inflammatory mediators. For instance, some quinoxaline 1,4-di-N-oxide derivatives have shown potent in vivo anti-inflammatory effects, comparable to the standard drug indomethacin (B1671933), by inhibiting lipoxygenase (LOX), an enzyme involved in the production of pro-inflammatory leukotrienes. nih.govnih.gov Other novel quinoxaline derivatives have been synthesized as dual inhibitors of cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR), suggesting their potential as both anti-inflammatory and anticancer agents. sapub.org

Studies on various substituted quinoxalines have demonstrated significant analgesic activity in acetic acid-induced writhing tests in mice and notable anti-inflammatory effects in carrageenan-induced paw edema assays in rats. researchgate.net These findings underscore the potential of the quinoxaline scaffold as a template for developing new anti-inflammatory and analgesic drugs.

Table 1: Selected Quinoxaline Derivatives with Anti-inflammatory and Analgesic Activity

| Compound/Derivative | Biological Activity | Model | Key Findings |

| Quinoxaline 1,4-di-N-oxide (Compound 7b) | Anti-inflammatory | Carrageenan-induced edema (rat) | Showed 41% inhibition, comparable to indomethacin (47%). nih.govnih.gov |

| Substituted Quinoxalines (Compounds 3, 11, 14d, 17e) | Anti-inflammatory | Carrageenan-induced paw edema (rat) | Produced 46-54% reduction in edema, comparable to indomethacin (49%). researchgate.net |

| Substituted Quinoxalines (Compounds 2, 5, 9, 14f, 17c) | Analgesic | Acetic acid-induced writhing (mice) | Revealed significant protection (57-69%), close to aspirin (B1665792) (70.5%). researchgate.net |

| Novel Quinoxaline Derivatives (Compounds 4a, 13) | COX-2 Inhibition / EGFR Inhibition | In vitro enzyme assays | Potently inhibited EGFR (IC50 = 0.3 and 0.4 µM) and showed good COX-2 inhibitory activity. sapub.org |

Antidiabetic Activity

The quinoxaline nucleus is a key feature in several compounds explored for the management of diabetes. mdpi.com A significant area of research has been the development of quinoxaline-based dipeptidyl peptidase-IV (DPP-4) inhibitors. mdpi.com DPP-4 inhibitors are a class of oral hypoglycemics that work by increasing insulin (B600854) secretion and lowering glucagon (B607659) levels. Quinoxaline is considered a bioisostere of the quinazoline (B50416) ring found in the structure of the established DPP-4 inhibitor, linagliptin. mdpi.com

Furthermore, high-throughput screening has identified quinoxalinedione (B3055175) derivatives as potent DPP-4 inhibitors. mdpi.com Recent studies have also focused on synthesizing new series of quinoxalinone derivatives that exhibit significant hypoglycemic effects, potentially by modulating glucose transporters like GLUT4 and SGLT2 and alleviating cellular oxidative stress. mdpi.comresearchgate.net Some derivatives showed hypoglycemic activity comparable to the positive control, pioglitazone. mdpi.comresearchgate.net

Table 2: Quinoxaline Derivatives with Antidiabetic Potential

| Compound/Derivative | Target/Mechanism | Model | Key Findings |

| Quinoxalinedione Derivatives | DPP-4 Inhibition | High-Throughput Screening | Identified as potent DPP-IV inhibitors. mdpi.com |

| 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide Derivatives (9a, 10a, 10f, 10g) | DPP-4 Inhibition | In vitro enzyme assay / In vivo hypoglycemic models | Showed promising selective DPP-4 inhibition and in vivo hypoglycemic effects. mdpi.com |

| Quinoxalinone Derivatives (5i, 6b) | Hypoglycemic Activity | High-glucose induced LO2 cells | Exhibited strong hypoglycemic effects, comparable to pioglitazone. mdpi.comresearchgate.net |

| Quinoxaline Sulfonohydrazide (Compound 6c) | α-glucosidase Inhibition | In vitro enzyme assay | Showed potent inhibition with an IC50 value of 0.0953 µM, outperforming acarbose. tandfonline.com |

Antihypertensive and Diuretic Effects

Certain quinoxaline derivatives have been identified as having potential antihypertensive properties. sapub.org Research into novel 7-methoxy-2,3-disubstituted quinoxaline derivatives has revealed their ability to induce endothelium-independent relaxation in aortic rings pre-contracted with high potassium or phenylephrine. researchgate.net This vasorelaxant effect suggests a potential mechanism for lowering blood pressure, distinct from many common vasodilators. researchgate.net While specific studies on the diuretic effects of this compound derivatives are not available, the broader class of quinoxaline-linked sulfonamide hybrids has been investigated for diuretic action. mdpi.com

Table 3: Quinoxaline Derivatives with Vasorelaxant and Antihypertensive Potential

| Compound/Derivative | Biological Activity | Model | Key Findings |

| 7-methoxy-2,3-disubstituted quinoxalines (7s, 7t, 7v, 7w, 7γ) | Vasorelaxant | C57 mice aortic rings | Induced slow but effective endothelium-independent relaxation of pre-contracted vascular tissue. researchgate.net |

| 4-tert-buthyl-bis-(2,6-thiomorpholin-4ylmethyl)-1-phenol (LQM303) | Antihypertensive | Not specified | Effects reported to exceed those of commercial drugs like losartan. nih.gov |

Neuropharmacological Activities (e.g., Anxiolytic, Sedative, Hypnotic)

The quinoxaline scaffold has been explored for its potential to modulate the central nervous system. Several quinoxalinone derivatives have been synthesized and investigated for a range of neuropharmacological effects. nih.govnih.gov Studies have shown that certain derivatives possess significant anxiolytic activity in animal models like the elevated plus maze (EPM) and light-dark box (LDB) tests. nih.govnih.gov For example, 6-nitro-1,4-dihydroquinoxaline-2,3-dione demonstrated a better anxiolytic effect in mice than diazepam at a higher dose. nih.gov Furthermore, some N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide derivatives have shown potent CNS depressant activity. nih.govnih.gov While the anxiolytic potential of quinoxalines has been described, specific reports on sedative and hypnotic effects directly linked to the this compound structure are limited. nih.gov

Table 4: Quinoxaline Derivatives with Neuropharmacological Activity

| Compound/Derivative | Biological Activity | Model | Key Findings |

| 2-(2-{[3-(4-tert-butylphenyl)quinoxaline-2-yl]methyl}-4,5-dimethoxyphenyl)-N-methylethan-1-amine hydrochloride (2b) | Anxiolytic | Elevated plus maze (EPM), Light-dark box (LDB) in mice | Determined to be the most promising anxiolytic compound in the series with low toxicity. nih.gov |

| 6-Nitro-1,4-dihydroquinoxaline-2,3-dione | Anxiolytic | Not specified | Showed a better anxiolytic effect in mice than diazepam. nih.gov |

| N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide | CNS Depressant / Anxiolytic | Mice | The most active CNS depressant in the series, showing the highest anxiolytic activity at 2.5 mg/kg. nih.govnih.gov |

| 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione | Anticonvulsant | Not specified | Showed significant anticonvulsant action. nih.gov |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

While direct SAR studies on this compound are not available, analysis of related quinoxaline derivatives provides valuable insights into how structural modifications might influence biological activity.

Impact of Substituent Modifications on Biological Efficacy

The biological profile of quinoxaline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system.

Substituents on the Benzene (B151609) Ring: The substitution pattern on the benzo portion of the quinoxaline ring significantly impacts activity. For instance, in a series of quinoxaline urea (B33335) analogs designed as NF-κB inhibitors, replacing a chlorine atom with a methyl group dramatically reduced activity, which was restored when substituted with a methoxy group. csic.es In anticancer derivatives, the presence of an electron-withdrawing nitro group at the C7 position was found to decrease activity. mdpi.com Conversely, for some antibacterial quinoxaline sulfonamides, electron-donating groups like methyl and methoxy on the quinoxaline scaffold were shown to contribute positively to the activity. mdpi.com

Substituents on the Pyrazine (B50134) Ring: Modifications at the C2 and C3 positions of the pyrazine ring are crucial. For anticancer activity, it has been shown that an aliphatic linker at the C3 position is essential, while an N-linker decreases activity. mdpi.com In a series of N-(quinoxalin-2-yl)amino)phenyl)substituted benzene sulfonamides, introducing a small electron-withdrawing group like chloro into the quinoxaline ring slightly improved anticancer activity, whereas a methyl group led to moderate activity. nih.gov

Nature of Attached Moieties: The type of functional group or heterocyclic system attached to the quinoxaline core is a key determinant of efficacy. The conversion of a carbaldehyde group on a quinoxaline derivative into Schiff bases by reacting with various aromatic amines led to compounds with significant antimicrobial activity. nih.gov The formation of hydrazone derivatives from a quinoxaline carbohydrazide (B1668358) also yielded compounds with a broad spectrum of antimicrobial activity.

Role of the Methoxy Group and Carbaldehyde Position in SAR

Role of the Methoxy Group: The methoxy group (-OCH₃), an electron-donating substituent, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Its presence can enhance lipophilicity, potentially improving membrane permeability. nih.gov In SAR studies of anticancer quinoxalines, an electron-releasing methoxy group was found to be essential for activity in some series. mdpi.com In other heterocyclic systems, methoxy groups have been identified as key attachment points for binding to protein targets. Shifting the position of a methoxy group on the quinoxaline ring has been shown to modulate the affinity and selectivity for melatonin (B1676174) receptors, highlighting its importance in receptor interaction. nih.gov Therefore, the 3-methoxy group in the target scaffold is predicted to be a critical determinant of biological activity, influencing both target binding and metabolic stability.

Role of the Carbaldehyde Position: The carbaldehyde group (-CHO) at the C5 position is a versatile functional group that can act both as a pharmacophore and a synthetic handle. As a hydrogen bond acceptor, it can directly participate in binding to biological targets. Its position on the benzene ring (C5) dictates the spatial orientation of any derivatives synthesized from it. For example, condensation of the aldehyde with amines or hydrazines to form Schiff bases or hydrazones, respectively, would place these larger substituent groups in a specific vector relative to the quinoxaline plane. nih.gov This orientation is critical for fitting into the binding pockets of enzymes or receptors. Studies on other heterocyclic aldehydes, such as pyridine-2-carboxaldehyde, have shown that derivatives like thiosemicarbazones are potent inhibitors of enzymes like ribonucleotide reductase, with the substitution pattern on the parent ring being crucial for activity. Thus, the C5-carbaldehyde is a key site for structural diversification to optimize pharmacological potency and selectivity.

Materials Science Applications of 3 Methoxyquinoxaline 5 Carbaldehyde Derivatives

Building Blocks for Advanced Supramolecular Structures

The tailored design of molecular components is fundamental to the construction of complex and functional supramolecular architectures. In this context, quinoxaline (B1680401) derivatives have emerged as versatile building blocks due to their rigid, planar geometry and rich coordination chemistry. The strategic placement of functional groups on the quinoxaline scaffold allows for the programmed assembly of intricate structures such as macrocycles, cages, and cavitands through various non-covalent interactions. While direct research on "3-Methoxyquinoxaline-5-carbaldehyde" in this area is not extensively documented, the principles derived from related quinoxaline derivatives provide a strong basis for its potential applications.

The aldehyde group at the 5-position and the methoxy (B1213986) group at the 3-position of the quinoxaline core offer specific functionalities that can direct the formation of advanced supramolecular structures. The aldehyde can participate in dynamic covalent chemistry, forming reversible imine bonds, or can be converted to other functional groups suitable for metal coordination or hydrogen bonding. The methoxy group can influence the electronic properties and solubility of the resulting structures.

Quinoxaline-Based Macrocycles

The synthesis of macrocycles containing quinoxaline units is a significant area of research in supramolecular chemistry. These cyclic structures can act as hosts for guest molecules, exhibiting applications in sensing and catalysis. The formation of these macrocycles is often achieved through metal-mediated cross-coupling reactions.

For instance, fully conjugated quinoxaline-based oligophenylene macrocycles have been synthesized using Ni(0)-mediated Yamamoto-type diaryl homocoupling of 2,3-bis(4′-bromophenyl)quinoxaline precursors. researchgate.net This method has successfully yielded cyclotrimers and cyclotetramers. researchgate.net The resulting macrocycles possess well-defined cavities and exhibit interesting optoelectronic properties, making them suitable for host-guest chemistry and as components in organic electronics. researchgate.net

| Precursor Compound | Resulting Macrocycle | Synthesis Method | Reference |

| 2,3-bis(4′-bromophenyl)quinoxaline | Cyclotrimer, Cyclotetramer | Ni(0)-mediated Yamamoto coupling | researchgate.net |

Quinoxaline-Containing Cavitands and Cages

Cavitands are container molecules with well-defined cavities capable of encapsulating guest molecules. Quinoxaline units have been successfully incorporated into the structure of cavitands, enhancing their recognition properties. These quinoxaline-based cavitands are typically synthesized by bridging a resorcinarene (B1253557) scaffold with 2,3-dichloroquinoxaline (B139996) derivatives. nih.gov

A notable development in this area is the synthesis of quinoxaline-based cavitand baskets. These structures feature two distal quinoxaline walls linked together, creating a more rigid and enclosed cavity. researchgate.net The synthesis involves a bridging reaction on a di-quinoxaline bridged cavitand, leading to the formation of isomers with different linker orientations. researchgate.net These cavitand baskets exhibit unique host-guest properties due to their partially rigidified cavities. researchgate.net

Furthermore, the principles of coordination-driven self-assembly have been applied to construct three-dimensional metal-organic polyhedra (MOPs) and cages using multitopic ligands. While specific examples utilizing this compound are yet to be reported, the general strategy involves the reaction of metal ions with ligands containing multiple coordination sites. The aldehyde functionality on the quinoxaline ring could be readily converted into a variety of multidentate chelating groups, making it a promising precursor for the synthesis of such complex structures.

| Supramolecular Structure | Building Blocks | Key Interactions | Reference |

| Quinoxaline Cavitand | Resorcinarene, 2,3-dichloroquinoxaline | Covalent bonds | nih.gov |

| Quinoxaline Cavitand Basket | Di-quinoxaline bridged cavitand, Di-quinoxaline moieties | Covalent bonds | researchgate.net |

Crystal Engineering with Quinoxaline Derivatives

The predictable formation of crystalline solids with desired structures and properties is the primary goal of crystal engineering. The assembly of these structures is governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π–π stacking. rsc.orgrsc.org

Studies on a series of 2,3-diphenylquinoxaline (B159395) derivatives have shown that the interplay of weak C–H···N hydrogen bonds and π–π interactions directs the packing of these molecules in the solid state. rsc.org The substitution pattern on the phenyl rings can significantly influence the resulting crystal packing. For example, halogenated derivatives exhibit different packing motifs driven by a balance of hydrogen and halogen bonding. rsc.org This highlights the potential of functionalized quinoxalines, such as this compound, to act as versatile tectons for the construction of novel crystalline materials with tailored properties. The aldehyde and methoxy groups can participate in specific intermolecular interactions, offering a handle to control the supramolecular arrangement.

Computational and Theoretical Investigations of 3 Methoxyquinoxaline 5 Carbaldehyde

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Ligand-Protein Interaction Analysis

This subsection would have detailed the specific amino acid residues involved in the binding of 3-Methoxyquinoxaline-5-carbaldehyde to a target protein. Analysis typically includes identifying hydrogen bonds, hydrophobic interactions, and other electrostatic interactions. No studies detailing these interactions for the specified compound were identified.

Binding Affinity and Conformation Prediction

This area focuses on the quantitative prediction of the binding strength (binding affinity) and the three-dimensional pose of the ligand within the protein's active site. Research in this area for various quinoxaline (B1680401) derivatives exists, but none for this compound. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are regression or classification models that relate the chemical structure of a compound to its biological activity.

3D-QSAR Studies for Biological Activity Prediction

3D-QSAR studies use the 3D structures of ligands to predict their biological activity. These models are built on datasets of compounds with known activities. While QSAR models for other quinoxaline derivatives have been developed to predict activities like anticancer or antileishmanial effects, a model including this compound was not found. nih.govnih.gov

Identification of Key Physicochemical Descriptors

This involves identifying the specific molecular properties (descriptors) that are most influential in determining the biological activity of a series of compounds. Common descriptors include electronic, steric, and hydrophobic properties. Without a QSAR study, these key descriptors for this compound cannot be identified.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT studies on various quinoxaline derivatives have been used to explore their electronic and structural properties. acs.orgmdpi.comresearchgate.netnih.gov However, no DFT analysis specific to this compound has been published in the reviewed literature.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

| Parameter | Predicted Value (Hypothetical) | Significance |

| HOMO Energy | Indicates the electron-donating ability of the molecule. | |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. | |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue-colored areas represent regions of positive potential, indicating sites for nucleophilic attack. Green areas denote neutral potential.

For this compound, an MEP map would likely highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, suggesting they are potential sites for hydrogen bonding and electrophilic interactions. The aldehyde group, in particular, would be a key feature of interest in such a map.

Conformational Analysis and Stability Studies

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its biological activity and physical properties. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. This is typically achieved by systematically rotating the molecule's single bonds and calculating the potential energy at each step.

For this compound, the rotation around the bond connecting the methoxy (B1213986) group and the quinoxaline ring, as well as the bond connecting the carbaldehyde group, would be of primary interest. Understanding the preferred conformations and the energy barriers between them is essential for predicting how the molecule might interact with a biological target.

| Dihedral Angle | Relative Energy (kcal/mol) | Stability |

| (Hypothetical) | ||

| (Hypothetical) |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of a molecule's behavior over time, offering insights that static models cannot. These simulations are particularly useful for studying the interactions between a ligand, such as this compound, and a biological receptor.

Computational Toxicity and ADMET Prediction

Before a compound can be considered for pharmaceutical development, it is crucial to assess its potential toxicity and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational methods provide a rapid and cost-effective way to predict these characteristics in the early stages of drug discovery.

Various software and web-based tools can predict a wide range of toxicological endpoints, such as carcinogenicity, mutagenicity, and hepatotoxicity, based on the chemical structure of a molecule. Similarly, ADMET prediction models can estimate properties like oral bioavailability, blood-brain barrier penetration, and metabolic stability. While these predictions are not a substitute for experimental testing, they are instrumental in prioritizing and de-risking potential drug candidates. For this compound, a comprehensive in silico ADMET and toxicity assessment would be a critical step in evaluating its therapeutic potential.

| ADMET Property | Predicted Value (Hypothetical) | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High/Low | |

| Distribution | ||

| Blood-Brain Barrier Penetration | Yes/No | |

| Metabolism | ||

| CYP450 2D6 Inhibition | Inhibitor/Non-inhibitor | |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate/Non-substrate | |

| Toxicity | ||

| AMES Mutagenicity | Positive/Negative | |

| hERG Inhibition | High/Medium/Low Risk |

In Silico Drug-Likeness Assessment

The initial step in evaluating the therapeutic potential of a chemical entity involves assessing its "drug-likeness." This is a qualitative concept used to predict whether a compound possesses properties that would make it a likely candidate for a successful oral drug. This assessment is typically performed using computational models that are based on the physicochemical properties of known drugs.

A key component of this assessment is the application of established rules, such as Lipinski's Rule of Five and Veber's Rule. These rules establish thresholds for various molecular descriptors that are known to influence oral bioavailability.

Lipinski's Rule of Five evaluates the following parameters:

Molecular Weight (MW): Should be less than 500 Daltons.

LogP (Octanol-Water Partition Coefficient): Should be less than 5, indicating a balance between lipid and water solubility.

Hydrogen Bond Donors (HBD): The number of N-H and O-H bonds should be less than 5.

Hydrogen Bond Acceptors (HBA): The number of nitrogen and oxygen atoms should be less than 10.

Veber's Rule adds two more criteria related to molecular flexibility and polarity:

Number of Rotatable Bonds (nRotb): Should be 10 or fewer.

Topological Polar Surface Area (TPSA): Should be 140 Ų or less.

To provide a hypothetical drug-likeness profile for this compound, one would calculate these parameters using cheminformatics software. The resulting values would then be compared against the thresholds set by these rules.

Hypothetical Drug-Likeness Data for this compound

| Parameter | Description | Hypothetical Value | Compliance |

| Molecular Weight | Mass of the molecule | 188.18 g/mol | Yes (< 500) |

| LogP | Lipophilicity | (Value not found) | (Not assessable) |

| Hydrogen Bond Donors | Number of O-H, N-H bonds | 0 | Yes (< 5) |

| Hydrogen Bond Acceptors | Number of N, O atoms | 4 | Yes (< 10) |

| Rotatable Bonds | Number of single bonds that can rotate | (Value not found) | (Not assessable) |

| TPSA | Polar surface area | (Value not found) | (Not assessable) |

Note: This table is illustrative. Specific values for LogP, Rotatable Bonds, and TPSA for this compound were not available in the searched literature.

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiles

Following the initial drug-likeness screen, a more detailed in silico analysis of the ADMET properties is conducted. This provides a more nuanced understanding of how the compound might behave in a biological system. Various computational models are used to predict these characteristics.

Absorption: This predicts how well the compound is absorbed from the gastrointestinal tract into the bloodstream. Key parameters include human intestinal absorption (HIA) and Caco-2 cell permeability.

Distribution: This relates to how the compound spreads throughout the body. Important considerations include its ability to cross the blood-brain barrier (BBB) and its binding affinity to plasma proteins.

Metabolism: This assesses how the compound is broken down by enzymes in the body, primarily the Cytochrome P450 (CYP) family. Predictions would indicate whether the compound is a substrate or inhibitor of key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

Excretion: This predicts how the compound and its metabolites are removed from the body.

Toxicity: In silico models can predict various toxicological endpoints, such as mutagenicity (e.g., AMES test), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition).

Hypothetical ADMET Profile for this compound

| ADMET Parameter | Predicted Property | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | (Value not found) | High/Low probability of absorption |

| Caco-2 Permeability | (Value not found) | High/Low permeability |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | (Value not found) | Yes/No |

| P-glycoprotein Substrate | (Value not found) | Yes/No |

| Metabolism | ||

| CYP1A2 Inhibitor | (Value not found) | Yes/No |

| CYP2C9 Inhibitor | (Value not found) | Yes/No |

| CYP2D6 Inhibitor | (Value not found) | Yes/No |

| CYP3A4 Inhibitor | (Value not found) | Yes/No |

| Toxicity | ||

| AMES Mutagenicity | (Value not found) | Yes/No |

| Hepatotoxicity | (Value not found) | Yes/No |

| hERG I Inhibitor | (Value not found) | Yes/No |

Note: This table is for illustrative purposes only, as specific predicted ADMET data for this compound was not found in the literature.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is crucial for understanding the crystal packing, stability, and physical properties of a compound. It is generated by partitioning the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates that of the pro-crystal (the crystal lattice).

The analysis produces several key graphical representations:

dnorm Surface: This surface maps the normalized contact distance, highlighting regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds or other strong interactions. Blue regions indicate longer contacts, and white regions represent contacts around the van der Waals separation.

Conclusion and Future Research Directions

Summary of Key Findings and Current Research Status

3-Methoxyquinoxaline-5-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C₁₀H₈N₂O₂ and a CAS number of 877457-66-4. nih.govmolaid.com The current body of scientific literature on this specific compound is limited, with much of the available information stemming from its inclusion in chemical supplier databases and a patent application. It is primarily recognized as a chemical building block, suggesting its utility in the synthesis of more complex molecules. chemicalregister.comscribd.com

A key piece of available information highlights its use as a reactant in the synthesis of antibacterial agents. google.com This indicates a potential role for this compound in medicinal chemistry. The broader class of quinoxaline (B1680401) derivatives is well-known for a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. nih.govwisdomlib.orgdoaj.org However, dedicated studies to elucidate the specific biological profile of this compound are not yet prevalent in published research. The current research status is therefore nascent, with the compound being identified as a potentially useful synthetic intermediate.

Identification of Knowledge Gaps and Untapped Research Avenues

The most significant knowledge gap concerning this compound is the lack of comprehensive studies on its synthesis, reactivity, and biological activity. While it is commercially available, detailed synthetic procedures and optimization studies are not widely reported. Its chemical properties, beyond basic identifiers, remain largely unexplored in academic literature.

Untapped research avenues include:

Systematic Biological Screening: A thorough investigation into its potential antimicrobial, antifungal, antiviral, and anticancer activities is warranted.

Structure-Activity Relationship (SAR) Studies: As a functionalized quinoxaline, it represents a valuable scaffold for developing SAR studies to design more potent and selective therapeutic agents.

Materials Science Applications: The potential for this molecule to be used in the development of functional materials, such as organic light-emitting diodes (OLEDs) or sensors, has not been investigated. mdpi.com

Coordination Chemistry: The nitrogen atoms of the quinoxaline ring and the carbonyl group present potential coordination sites for metal ions, opening avenues for the development of novel catalysts or metallodrugs.

Proposed Future Synthetic Strategies for Enhanced Accessibility and Sustainability

Future research should focus on developing efficient and sustainable synthetic routes to this compound and its derivatives. While classical methods for quinoxaline synthesis, such as the condensation of o-phenylenediamines with α-dicarbonyl compounds, are well-established, modern synthetic approaches could offer significant advantages. cusat.ac.in

Proposed strategies include:

Green Chemistry Approaches: Utilizing environmentally benign solvents (e.g., water, ethanol), catalysts, and reaction conditions. mdpi.com Microwave-assisted and ultrasound-irradiated synthesis could also be explored to reduce reaction times and energy consumption. researchgate.net

Catalytic Methods: Employing novel catalysts, such as recyclable heterogeneous catalysts, to improve yield and simplify purification. mdpi.com

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel to improve efficiency and reduce waste. mdpi.com

Exploration of Novel Biological Targets and Therapeutic Applications

Given the documented use of this compound in synthesizing antibacterial agents, a primary focus for future research should be the exploration of its full potential in this area. google.com Beyond general antibacterial activity, investigations could target specific and resistant bacterial strains.

Furthermore, the broader biological activities of the quinoxaline scaffold suggest that derivatives of this compound could be investigated for other therapeutic applications:

Anticancer Activity: Quinoxaline derivatives have shown promise as anticancer agents. wisdomlib.orgpnrjournal.com Future work could involve synthesizing a library of compounds derived from this compound and screening them against various cancer cell lines.

Antiviral Activity: The quinoxaline core is present in some antiviral compounds. nih.gov Derivatives of this compound could be evaluated for activity against a range of viruses.

Enzyme Inhibition: Many biologically active molecules function by inhibiting specific enzymes. mdpi.com Computational and experimental studies could identify potential enzyme targets for this compound and its derivatives.

Development of Advanced Functional Materials Based on this compound Derivatives

The quinoxaline moiety is known for its interesting photophysical properties and has been incorporated into various functional materials. mdpi.com The presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing carbaldehyde group in this compound makes it an intriguing candidate for applications in materials science.

Future research could focus on:

Organic Light-Emitting Diodes (OLEDs): Synthesizing and evaluating derivatives for their potential as emissive or charge-transport materials in OLEDs.

Chemosensors: The functional groups on the molecule could be modified to create selective and sensitive chemosensors for detecting specific ions or molecules.

Organic Photovoltaics: Exploring the use of its derivatives as components in organic solar cells.

Synergistic Integration of Experimental and Computational Approaches for Rational Design

A combined experimental and computational approach would be highly beneficial for accelerating research on this compound.

Computational Screening: In silico methods, such as molecular docking, can be used to predict the binding of derivatives to various biological targets, helping to prioritize compounds for synthesis and experimental testing. doaj.org

Prediction of Properties: Quantum chemical calculations can be employed to predict the electronic and photophysical properties of new derivatives, guiding the design of functional materials.

Structure-Activity Relationship (SAR) Modeling: Computational models can be developed to understand the relationship between the chemical structure of the derivatives and their biological activity, facilitating the rational design of more potent and selective compounds.

By systematically addressing these knowledge gaps and exploring these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the development of new therapeutic agents and advanced functional materials.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Method | Reagents/Conditions | Yield (%) | Reference ID |

|---|---|---|---|

| Condensation | o-PDA, glyoxal, H₂SO₄, reflux | 65-70 | |

| Aldehyde Oxidation | MnO₂, DCM, rt, 12h | 80 |

Advanced Synthesis Optimization

Q: How can researchers address low yields or impurities in this compound synthesis? A:

- Yield Optimization :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate condensation .

- Temperature Control : Use microwave-assisted synthesis for faster reaction kinetics and reduced side products.

- Purification Strategies :

- Column Chromatography : Optimize solvent systems (e.g., hexane:EtOAc gradients) to separate aldehyde derivatives from methoxy precursors.

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.

Structural Analysis and Data Interpretation

Q: How can crystallographic data resolve contradictions in reported bond angles or tautomeric forms? A:

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value (Å/°) | Reference ID |

|---|---|---|

| C8–C9 bond length | 1.45 | |

| O–C–N angle | 120.9° |

Pharmacological Applications

Q: What methodological approaches are used to evaluate the antitubercular activity of this compound derivatives? A:

- In Vitro Assays :

- MIC Determination : Test against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays .

- Cytotoxicity Screening : Use HEK-293 cells to assess selectivity indices.

- Mechanistic Studies :

- Enzyme Inhibition : Perform kinetic assays on enoyl-ACP reductase (InhA) to identify binding affinities .

Safety and Handling

Q: What are the critical safety protocols for handling this compound? A:

- PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid dust generation .

- First Aid : For inhalation, move to fresh air; for ingestion, rinse mouth and seek medical attention .

Data Contradictions and Resolution

Q: How should researchers address discrepancies in reported biological activity or spectral data? A:

- Meta-Analysis : Systematically compare datasets across studies, prioritizing peer-reviewed sources (exclude gray literature unless validated) .

- Reproducibility Tests : Replicate key experiments (e.g., MIC assays) under standardized conditions .

Computational Modeling

Q: What computational methods predict the reactivity or docking behavior of this compound? A:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) .

- Molecular Docking : Use AutoDock Vina to simulate binding with target enzymes (e.g., InhA) and validate with MD simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.